4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid involves several steps. One common method includes the reaction of 4-chloromethylbenzoic acid with 4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications: It is used in the synthesis of various chemical intermediates and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid can be compared with other similar compounds, such as:
4-methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring but differs in its substitution pattern.
4-isopropylthiazole-4-phenyl-4H-1,2,4-triazol-3-ylthio acetohydrazide: This compound has a similar triazole-thiol structure but includes additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNSBDVLCREAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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